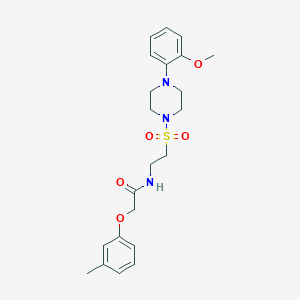

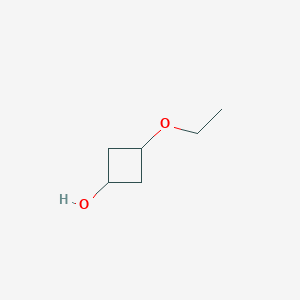

![molecular formula C22H27N7O2 B3010708 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920373-98-4](/img/structure/B3010708.png)

2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines . These compounds have been reported to have significant biological activity . The compound contains a 1,2,4-triazole ring, which is a versatile scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of heterocyclic diamines with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A ring cleavage methodology has also been reported for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with that of purines . Depending on the choice of substituents, the triazole ring can act as a bio-isostere of various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the 1,2,4-triazole ring. The ring system of 1,2,4-triazoles is known to be involved in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Research on compounds with structural similarities, such as triazolo and pyrimidinyl derivatives, has shown promising results in synthesizing new molecules with significant biological activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been explored for their antimicrobial properties, indicating that such compounds can possess good or moderate activities against various microorganisms (Bektaş et al., 2010). This suggests that compounds like "2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone" could also be explored for antimicrobial applications, given their structural similarities.

Antitumor and Antifungal Potential

The structural framework of triazole and pyrimidinyl derivatives offers a versatile platform for developing compounds with potential antitumor and antifungal effects. Studies on triazolopyrimidine and triazolotriazine derivatives incorporating thiazolo and benzimidazole moieties have shown moderate effects against bacterial and fungal species, highlighting the therapeutic potential of such compounds in antimicrobial and possibly antitumor research (Abdel‐Aziz et al., 2008). This underscores the relevance of investigating compounds like "this compound" for their potential antitumor and antifungal applications.

Synthesis and Characterization of Novel Derivatives

The exploration of novel synthetic routes and the characterization of new derivatives are crucial for expanding the application scope of triazolopyrimidines and related compounds. Research focusing on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has demonstrated the feasibility of creating diverse compounds through efficient and straightforward methods (Bhat et al., 2018). Such studies pave the way for further investigations into the synthesis of compounds like "this compound," exploring their potential applications in various scientific and therapeutic contexts.

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds with a 1,2,4-triazole ring have been reported to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-31-18-8-4-7-17(14-18)29-22-20(25-26-29)21(23-15-24-22)28-11-9-27(10-12-28)19(30)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWPCFVQSMUGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCC5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3010633.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)

![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)

![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)